

An In-depth Technical Guide to 2-(4-bromophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-bromophenyl)-N,N-dimethylacetamide

Cat. No.: B1335376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(4-bromophenyl)-N,N-dimethylacetamide**, a key intermediate in pharmaceutical synthesis. This document consolidates available data on its identity, physicochemical characteristics, spectral data, and relevant safety information. Detailed experimental protocols for its synthesis are also presented to support research and development activities.

Introduction

2-(4-bromophenyl)-N,N-dimethylacetamide is a substituted aromatic acetamide that serves as a valuable building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.^[1] Its chemical structure, featuring a bromophenyl group, offers a reactive site for further chemical modifications, making it a versatile intermediate in drug discovery and development. This guide aims to provide a detailed repository of its known chemical and physical properties, synthesis methodologies, and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(4-bromophenyl)-N,N-dimethylacetamide** is presented below. While specific experimental data for some properties of this particular compound are not widely published, data for closely related compounds are included for reference and estimation purposes.

Table 1: Chemical Identity of **2-(4-bromophenyl)-N,N-dimethylacetamide**

Identifier	Value
CAS Number	19715-80-1[2]
Molecular Formula	C ₁₀ H ₁₂ BrNO[2]
IUPAC Name	2-(4-bromophenyl)-N,N-dimethylacetamide
Synonyms	Benzeneacetamide, 4-bromo-N,N-dimethyl-; 2-(4-bromophenyl)-N,N-dimethyl-ethanamide[2]

Table 2: Physicochemical Properties of **2-(4-bromophenyl)-N,N-dimethylacetamide** and Related Compounds

Property	2-(4-bromophenyl)-N,N-dimethylacetamide	N,N-Dimethylacetamide (Reference)	N-(4-bromophenyl)acetamide (Reference)
Molecular Weight	242.11 g/mol	87.12 g/mol [3]	214.06 g/mol
Melting Point	Data not available	-20 °C[3]	167-170 °C
Boiling Point	Data not available	165 °C[4]	Data not available
Solubility	Data not available	Miscible with water[3]	Data not available

Spectral Data

Detailed spectral data for **2-(4-bromophenyl)-N,N-dimethylacetamide** are not readily available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds. The following sections provide reference data for N-(4-bromophenyl)acetamide and N,N-dimethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **2-(4-bromophenyl)-N,N-dimethylacetamide** is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, the methylene protons adjacent to the carbonyl group, and the methyl protons of the dimethylamino group. For reference, the ^1H NMR spectrum of the related compound, N-(4-bromophenyl)acetamide, in CDCl_3 shows a multiplet for the aromatic protons around δ 7.42 ppm, a broad singlet for the NH proton around δ 7.35 ppm, and a singlet for the acetyl methyl protons at δ 2.18 ppm. The ^1H NMR spectrum of N,N-dimethylacetamide shows singlets for the two N-methyl groups and the acetyl methyl group.^[5]
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methylene carbon, and the N-methyl carbons. For reference, the ^{13}C NMR spectrum of N-(4-bromophenyl)acetamide in CDCl_3 shows signals at δ 168.36 (C=O), 136.91, 131.95, 121.36, 116.86 (aromatic carbons), and 24.63 (CH_3) ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(4-bromophenyl)-N,N-dimethylacetamide** is expected to exhibit a strong absorption band for the C=O stretching of the tertiary amide group, typically in the range of 1630-1680 cm^{-1} . Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic protons, and C-Br stretching vibrations.

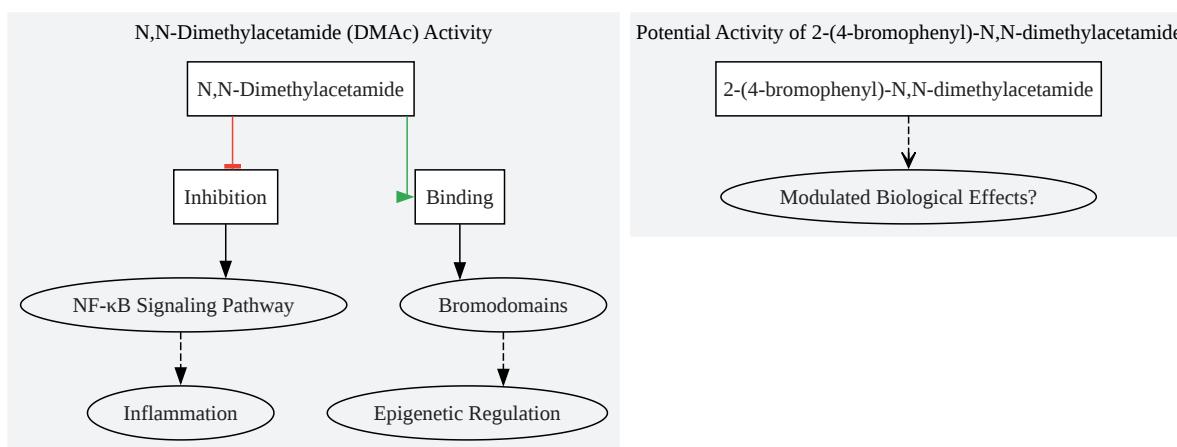
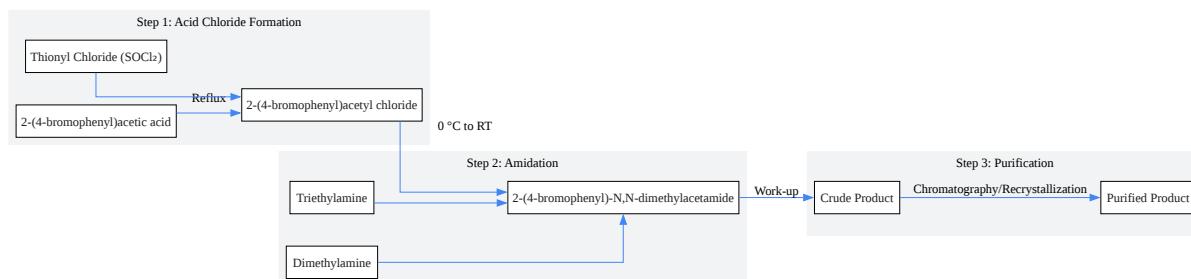
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) and a prominent $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the dimethylamino group and cleavage of the bond between the carbonyl carbon and the methylene group. For reference, the mass spectrum of N-(4-bromophenyl)-2-methoxyacetamide shows a molecular weight of 244.085 g/mol .

Synthesis

The synthesis of **2-(4-bromophenyl)-N,N-dimethylacetamide** typically involves the amidation of 2-(4-bromophenyl)acetic acid or its derivatives. A general experimental protocol is outlined below.

Experimental Protocol: Amidation of 2-(4-bromophenyl)acetyl chloride



Materials:

- 2-(4-bromophenyl)acetic acid
- Thionyl chloride (SOCl_2) or oxalyl chloride
- Dimethylamine (solution in THF or as a gas)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine or other suitable base
- Standard laboratory glassware and equipment

Procedure:

- Acid Chloride Formation: In a round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid in an excess of thionyl chloride. The reaction can be performed neat or in an anhydrous solvent like DCM. Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-bromophenyl)acetyl chloride.
- Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. To this stirred solution, add a slight excess of triethylamine followed by the slow, dropwise addition of a solution of dimethylamine in THF. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Work-up and Purification: Upon completion of the reaction, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude **2-(4-bromophenyl)-N,N-dimethylacetamide** can be further purified by column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. 2-(4-bromophenyl)-N,N-dimethylacetamide | CAS 19715-80-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide CAS#: 1788546-51-9 [m.chemicalbook.com]
- 4. caloongchem.com [caloongchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-bromophenyl)-N,N-dimethylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335376#2-4-bromophenyl-n-n-dimethylacetamide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com